molecular formula C19H21N3O3S2 B2974066 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1261003-36-4

2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2974066
CAS No.: 1261003-36-4
M. Wt: 403.52
InChI Key: ZCOZUGVTVZZOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocycle with sulfur and nitrogen atoms, substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 1 with an acetamide-linked 3-(methylsulfanyl)phenyl moiety. The thienopyrimidine scaffold is pharmacologically significant due to its structural resemblance to purines, enabling interactions with enzymes like kinases or phosphodiesterases .

Properties

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12(2)10-22-18(24)17-15(7-8-27-17)21(19(22)25)11-16(23)20-13-5-4-6-14(9-13)26-3/h4-9,12,17H,10-11H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCZXOZQXADVEW-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)SC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide falls within the category of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves several methods including cyclization reactions and modifications of existing pyrimidine structures. The compound can be synthesized through a multi-step process involving the reaction of 2-methylpropyl substituted thiophene derivatives with various acylating agents.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant anticancer properties. A study by Elmongy et al. (2022) indicated that similar compounds exhibited inhibitory activity against breast cancer cells and non-small cell lung cancer with IC50 values ranging from 43% to 87%, depending on the specific derivative tested . The compound's structure allows for interaction with key enzymes involved in tumor proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy-}-thieno[2,3-d]pyrimidineMDA-MB-23127.6
Compound IX (similar structure)Non-small cell lung cancer43 - 87

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidines have shown antimicrobial effects. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis. Specific studies have reported that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly enhance biological activity. For example:

  • Electron-withdrawing groups at the para position of the phenyl ring have been associated with increased cytotoxicity.
  • The presence of alkyl substituents on the nitrogen atom can also influence potency and selectivity against cancer cell lines.

Case Study 1: MDA-MB-231 Cell Line

A comprehensive study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. Among the tested compounds, one derivative showed an IC50 value of 27.6 μM, indicating potent cytotoxicity. The study concluded that structural modifications could lead to enhanced anticancer activity against this aggressive breast cancer subtype .

Case Study 2: Antimicrobial Evaluation

Another research effort investigated the antimicrobial properties of similar thieno derivatives against a panel of bacterial strains. The results highlighted significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thienopyrimidine Substituents

  • Compound A (CAS 1260631-01-3): Structure: 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide . Key Differences:
  • Position 3 substituent: 2-(thiophen-2-yl)ethyl vs. 2-methylpropyl.
  • Molecular weight: 458.6 vs. ~442.5 (estimated for the target compound).
    • Implications :
Parameter Target Compound Compound A
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
Position 3 Substituent 2-Methylpropyl 2-(Thiophen-2-yl)ethyl
Molecular Weight ~442.5 (estimated) 458.6
Aromatic Interactions Limited Enhanced (thiophene moiety)

Pyrimidinone-Based Analogues

  • Compound B (5.6) :
    • Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide .
    • Key Differences :
  • Core structure: Pyrimidinone vs. thienopyrimidine.
  • Substituents: Dichlorophenyl vs. methylsulfanylphenyl.
    • Implications :
  • The pyrimidinone core lacks the fused thiophene ring, reducing aromatic surface area and altering electronic properties. Chlorine atoms in Compound B may enhance metabolic stability but increase toxicity risks.
Parameter Target Compound Compound B
Core Structure Thieno[3,2-d]pyrimidine Pyrimidinone
Aromatic Substituent 3-(Methylsulfanyl)phenyl 2,3-Dichlorophenyl
Electronic Effects Electron-donating (SMe) Electron-withdrawing (Cl)

Complex Heterocyclic Analogues

  • Compound C (11p): Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide . Key Differences:
  • Core structure: Benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid vs. thienopyrimidine.
  • Complexity: Additional pyridylamino and butenyl groups. Implications:
  • Compound C’s multi-heterocyclic architecture may enhance target selectivity but complicate synthesis and bioavailability.

Fluorinated Analogues

  • Compound D: Structure: 2-({1-[3-(Diethylamino)propyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide . Key Differences:
  • Core structure: Cyclopenta[d]pyrimidine vs. thieno[3,2-d]pyrimidine.
  • Substituents: Difluorophenyl and diethylamino groups. Implications:
  • Fluorine atoms in Compound D improve metabolic stability and membrane penetration via reduced polar surface area.

Research Findings and Pharmacological Implications

  • Binding Interactions: The thienopyrimidine core in the target compound likely engages in hydrogen bonding via the pyrimidine nitrogen atoms, while the isobutyl group occupies hydrophobic pockets in enzyme active sites . Methylsulfanylphenyl enhances solubility compared to chlorinated analogues but may reduce binding affinity due to weaker electron-withdrawing effects .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. Yields for thienopyrimidine derivatives typically range from 60–80% .
  • NMR Profiling :
    • Substituents at position 3 (e.g., isobutyl vs. thiophen-ethyl) induce distinct chemical shifts in regions corresponding to the pyrimidine ring (δ 5.6–7.8 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.